1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane
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Overview
Description
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a tert-butoxy group, an iodomethyl group, and a methyl group attached to a cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1-(tert-butoxy)-3-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methylated cyclohexane derivatives.
Scientific Research Applications
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the preparation of novel materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation: The tert-butoxy group undergoes electron transfer processes to form oxidized products.
Reduction: The iodomethyl group is reduced through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxy)-3-methylcyclohexane: Lacks the iodomethyl group, making it less reactive in substitution reactions.
1-(Iodomethyl)-3-methylcyclohexane: Lacks the tert-butoxy group, affecting its oxidation potential.
1-(tert-Butoxy)-1-(bromomethyl)-3-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.
Properties
Molecular Formula |
C12H23IO |
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Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-(iodomethyl)-3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23IO/c1-10-6-5-7-12(8-10,9-13)14-11(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
HRULWAACNYISDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CI)OC(C)(C)C |
Origin of Product |
United States |
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